4-(4-Chloro-2-methylphenyl)-2,2-dimethyl-4-oxobutyric acid
Description
Properties
IUPAC Name |
4-(4-chloro-2-methylphenyl)-2,2-dimethyl-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c1-8-6-9(14)4-5-10(8)11(15)7-13(2,3)12(16)17/h4-6H,7H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTDNITZXHLUQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)CC(C)(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901227674 | |
| Record name | 4-Chloro-α,α,2-trimethyl-γ-oxobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901227674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951885-42-0 | |
| Record name | 4-Chloro-α,α,2-trimethyl-γ-oxobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-α,α,2-trimethyl-γ-oxobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901227674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-2-methylphenyl)-2,2-dimethyl-4-oxobutyric acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methylphenol and 2,2-dimethyl-4-oxobutyric acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as dichloromethane or toluene. A catalyst, such as a Lewis acid, may be employed to facilitate the reaction.
Reaction Steps: The 4-chloro-2-methylphenol undergoes a Friedel-Crafts acylation reaction with 2,2-dimethyl-4-oxobutyric acid, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as distillation, crystallization, and chromatography may be employed for the purification of the final compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-2-methylphenyl)-2,2-dimethyl-4-oxobutyric acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
4-(4-Chloro-2-methylphenyl)-2,2-dimethyl-4-oxobutyric acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-2-methylphenyl)-2,2-dimethyl-4-oxobutyric acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors and influencing signal transduction pathways.
Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The following compounds share structural similarities with the target molecule but differ in functional groups, substituents, or molecular frameworks, leading to distinct properties:
Key Observations:
- Chlordimeform: Shares the 4-chloro-2-methylphenyl group but replaces the oxobutyric acid with a methanimidamide (-N=C(NMe₂)-NH-) group. This substitution correlates with its historical use as a pesticide and its high toxicity, including carcinogenicity and harm to non-target organisms .
- Chlorobutanoyl Analogs: Compounds like 2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoic acid (C₁₄H₁₇ClO₃) feature a longer aliphatic chain (butanoyl) instead of the oxobutyric acid moiety. This increases molecular weight and may alter lipophilicity, affecting bioavailability .
- Ester Derivatives: Methyl or ethyl esters (e.g., ) replace the carboxylic acid with ester groups (-COOR), enhancing volatility or solubility in non-polar matrices. Such derivatives are often used in drug formulation or as analytical reference standards .
Bioactivity and Toxicity Profiles
- Herbicidal Potential: The target compound’s structural class (phenolic acid/ketone derivatives) is associated with bioherbicidal activity in novel plant-derived compounds . However, its efficacy and safety remain unverified compared to commercial herbicides.
- Toxicity Contrasts: Chlordimeform’s methanimidamide group is linked to acute toxicity and carcinogenicity, leading to global bans .
Physicochemical Properties
- Solubility : The carboxylic acid group in the target compound enhances water solubility compared to ester or amide derivatives. For example, methyl esters (e.g., C₁₉H₁₉ClO₃ in ) are more lipid-soluble, favoring membrane permeability .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4-(4-Chloro-2-methylphenyl)-2,2-dimethyl-4-oxobutyric acid, and what experimental parameters influence yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using succinic anhydride derivatives and chlorinated aromatic precursors, as seen in structurally analogous compounds . Reaction conditions (e.g., catalyst type, temperature, and solvent polarity) significantly impact yield. For instance, AlCl₃ is commonly used as a Lewis catalyst, but BF₃·Et₂O may improve regioselectivity in chlorinated aromatic systems. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended to isolate the target compound .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can confirm the presence of the 4-oxobutyric acid backbone and substituents (e.g., methyl and chlorophenyl groups). The ketone carbonyl typically resonates at δ ~205–210 ppm in ¹³C NMR .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) is effective for purity assessment. A C18 column and acetonitrile/water mobile phase (70:30 v/v) are standard .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies should include accelerated degradation tests (40°C/75% RH for 6 months) and photolytic stress (ICH Q1B guidelines). The compound is prone to hydrolysis at the β-keto acid moiety in aqueous environments; thus, storage in anhydrous solvents (e.g., DMSO) at -20°C is advised. Monitor degradation via HPLC for oxo-group reduction or decarboxylation products .
Advanced Research Questions
Q. How can stereochemical challenges arising from enantiomeric mixtures during synthesis be resolved?
- Methodological Answer : The compound’s 2,2-dimethyl substituents may lead to racemization. Chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution using lipases (e.g., Candida antarctica) can separate enantiomers. Alternatively, asymmetric synthesis via chiral auxiliaries (e.g., Evans oxazolidinones) can enforce stereocontrol during Friedel-Crafts acylation .
Q. What analytical strategies are employed to identify and quantify impurities or degradants?
- Methodological Answer :
- For Impurities : Use LC-MS/MS to detect trace intermediates (e.g., unreacted chlorophenyl precursors) or side products from incomplete acylation. Compare retention times and fragmentation patterns against reference standards .
- For Degradants : Forced degradation (acid/base/oxidative stress) coupled with NMR and IR can identify structural changes. For example, oxidative degradation may produce hydroxylated analogs detectable via shifts in carbonyl IR peaks (~1700 cm⁻¹) .
Q. How do structural modifications (e.g., halogen substitution) influence biological activity in derivatives?
- Methodological Answer : Replace the 4-chloro-2-methylphenyl group with fluorophenyl or bromophenyl analogs to study electronic effects on bioactivity. In vitro assays (e.g., antimicrobial MIC tests or cancer cell viability assays) can correlate substituent electronegativity with potency. For instance, fluorinated derivatives often exhibit enhanced membrane permeability, as seen in related 4-oxobutyric acid analogs .
Q. How should researchers address contradictory data in published synthetic yields or biological results?
- Methodological Answer : Replicate experiments under documented conditions while controlling variables (e.g., solvent grade, catalyst purity). Use statistical tools (e.g., ANOVA) to assess significance. For biological studies, validate assays with positive controls (e.g., doxorubicin for cytotoxicity) and ensure cell line authentication .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
